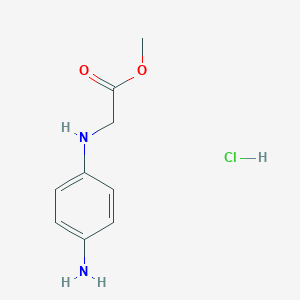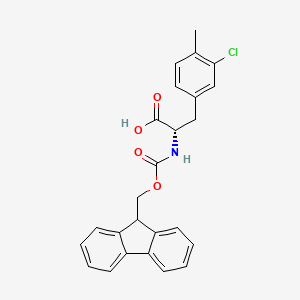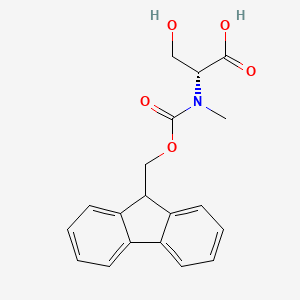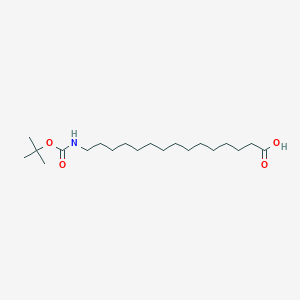
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a chemical compound with the molecular formula C19H20N2O2. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a cyclopropane ring and an Fmoc-protected amine group, making it a valuable intermediate in the synthesis of various peptides and other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl typically involves the protection of the amine group with an Fmoc (fluorenylmethyloxycarbonyl) group. One common method involves the reaction of cyclopropanamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM). The reaction proceeds under mild conditions, typically at room temperature, to yield the Fmoc-protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
化学反应分析
Types of Reactions
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction Reactions: The cyclopropane ring can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Fmoc Removal: Yields the free amine.
Oxidation: Can yield cyclopropane derivatives with additional functional groups.
Coupling Reactions: Forms peptide bonds, leading to the synthesis of longer peptide chains.
科学研究应用
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is widely used in scientific research, particularly in:
Peptide Synthesis: As an intermediate in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: For the development of peptide-based drugs and therapeutic agents.
Bioconjugation: In the modification of biomolecules for various applications, including drug delivery and diagnostics
作用机制
The mechanism of action of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in coupling reactions to form peptide bonds. The cyclopropane ring provides structural rigidity, which can influence the conformation and biological activity of the resulting peptides .
相似化合物的比较
Similar Compounds
1-(N-Boc-aminomethyl)cyclopropanamine HCl: Similar structure but with a Boc (tert-butyloxycarbonyl) protecting group.
1-(N-Cbz-aminomethyl)cyclopropanamine HCl: Similar structure but with a Cbz (benzyloxycarbonyl) protecting group.
Uniqueness
1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is unique due to the Fmoc protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly valuable in the synthesis of complex peptides and peptidomimetics .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1-aminocyclopropyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOSMDYNMLUUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[4-(Dimethylamino)phenoxy]phenyl]-ethanone](/img/structure/B8179734.png)




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B8179774.png)





